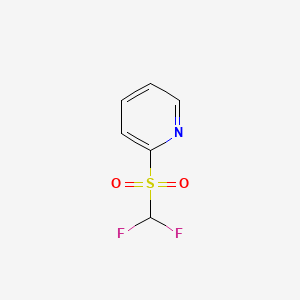

2-((Difluoromethyl)sulfonyl)pyridine

Descripción

Significance of Fluorinated Organic Compounds in Scientific Disciplines

The strategic incorporation of fluorine into organic molecules has become a pivotal strategy across numerous scientific disciplines, including medicinal chemistry, agrochemicals, and materials science. bldpharm.comtcichemicals.com The unique properties of the fluorine atom can profoundly alter the physical, chemical, and biological characteristics of a parent molecule. cas.cnchinesechemsoc.org It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine. tcichemicals.com This high prevalence is attributed to several factors, including fluorine's small size, high electronegativity, and the strength of the carbon-fluorine bond, which often enhances metabolic stability. sigmaaldrich.comnih.gov

The introduction of fluorine can influence a molecule's lipophilicity, pKa, and conformational preferences, all of which are critical parameters in drug design and development. chinesechemsoc.orgchemicalbook.com Consequently, the development of novel fluorination methodologies is an active area of research, continually expanding the toolkit available to chemists for the synthesis of new and improved fluorinated compounds. tcichemicals.com

Furthermore, the carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts increased metabolic stability to fluorinated compounds by blocking sites susceptible to oxidative metabolism. sigmaaldrich.comchemicalbook.com This enhanced stability can lead to a longer biological half-life and improved pharmacokinetic profiles for drug candidates. tcichemicals.com Fluorine's ability to modulate lipophilicity is also a key factor; while often increasing it, the effect can be fine-tuned to optimize a molecule's passage through cell membranes. tcichemicals.comsigmaaldrich.com

The difluoromethyl (CF2H) group has garnered significant interest as a bioisostere for other functional groups, such as the hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. cas.cnorganic-chemistry.orgacs.org A bioisostere is a substituent that can replace another in a molecule without significantly altering its biological activity. The CF2H group is considered a lipophilic hydrogen bond donor, capable of forming hydrogen bonds that can be crucial for molecular recognition at a biological target. organic-chemistry.orgacs.orgnih.gov

While it is a weaker hydrogen bond donor than a hydroxyl group, it is comparable to thiols and amines. cas.cnorganic-chemistry.orgnih.gov Importantly, the difluoromethyl group is metabolically more stable than these other groups, making it an attractive replacement in drug design to overcome metabolic liabilities. bldpharm.com This has led to the development of various synthetic methods for the introduction of the CF2H group into organic molecules, including the use of reagents like 2-((difluoromethyl)sulfonyl)pyridine itself. bldpharm.com

Historical Context and Initial Discovery of this compound

The compound this compound was first reported in the scientific literature in a 2010 publication in Organic Letters by Zhao, Huang, Zhu, and Hu. cas.cnnih.gov In this paper, it was described as a "previously unknown compound". cas.cnacs.orgnih.gov The research team at the Shanghai Institute of Organic Chemistry detailed its synthesis and identified it as a novel and highly effective reagent for gem-difluoroolefination, a chemical transformation that creates a carbon-carbon double bond with two fluorine atoms on one of the carbons. cas.cnorganic-chemistry.orgnih.gov

The discovery was significant because it provided a practical and efficient one-step method for a synthetically important reaction that previously often required harsh conditions or multi-step procedures. cas.cnorganic-chemistry.org The compound was found to be a stable, crystalline solid, which makes it easier and safer to handle compared to many other fluorinating agents. cas.cnorganic-chemistry.org This initial report sparked further investigation into the reactivity and applications of this compound in organic synthesis. cas.cnresearchgate.net

Nomenclature and Common Abbreviations in Scientific Literature

The systematic IUPAC name for the compound is this compound. In scientific literature and chemical supplier catalogs, it is also frequently referred to by several synonyms and abbreviations.

Common synonyms include:

Difluoromethyl 2-pyridyl sulfone tcichemicals.comcas.cn

2-(Difluoromethylsulfonyl)pyridine tcichemicals.com

Hu Reagent sigmaaldrich.com

A widely used abbreviation for this compound is 2-PySO2CF2H . tcichemicals.com

Below is a data table summarizing key identifiers and properties of the compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1219454-89-3 |

| Molecular Formula | C₆H₅F₂NO₂S |

| Molecular Weight | 193.17 g/mol |

| Synonyms | Difluoromethyl 2-pyridyl sulfone, 2-(Difluoromethylsulfonyl)pyridine, Hu Reagent |

| Abbreviation | 2-PySO2CF2H |

| Appearance | White to off-white powder or crystalline solid |

| Melting Point | 44-49 °C |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(difluoromethylsulfonyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c7-6(8)12(10,11)5-3-1-2-4-9-5/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQNSTAWTLXCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673044 | |

| Record name | 2-(Difluoromethanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219454-89-3 | |

| Record name | 2-(Difluoromethanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-difluoromethanesulfonylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Difluoromethyl Sulfonyl Pyridine and Its Precursors

Preparation of Difluoromethyl 2-Pyridyl Sulfide (B99878)

The standard and most direct route to the precursor, difluoromethyl 2-pyridyl sulfide, begins with the commercially available compound pyridine-2-thiol (B7724439) (also known as 2-mercaptopyridine). cas.cnacs.org The core of this transformation is the difluoromethylation of the thiol. This is typically accomplished by reacting pyridine-2-thiol with a difluorocarbene precursor. rsc.org These precursors generate the highly reactive difluorocarbene species (:CF₂) in situ, which then inserts into the S-H bond of the thiol.

Commonly employed difluorocarbene sources for this reaction include chlorodifluoromethane (B1668795) (CHClF₂) and diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂). rsc.org The reaction transforms the thiol group into a difluoromethyl thioether, yielding difluoromethyl 2-pyridyl sulfide. rsc.orgcas.cn

Table 1: Reagents for the Preparation of Difluoromethyl 2-Pyridyl Sulfide

| Starting Material | Reagent Class | Specific Examples | Product |

|---|---|---|---|

| Pyridine-2-thiol | Difluorocarbene Precursor | Chlorodifluoromethane (CHClF₂) | Difluoromethyl 2-pyridyl sulfide |

Oxidation Protocols for Sulfide to Sulfone Conversion

Once difluoromethyl 2-pyridyl sulfide is obtained, the subsequent step involves its oxidation to the final product, 2-((difluoromethyl)sulfonyl)pyridine. rsc.orgcas.cn This conversion from a sulfide to a sulfone is a standard transformation in organic synthesis, requiring the addition of two oxygen atoms to the sulfur center. organic-chemistry.org The choice of oxidant and reaction conditions is crucial to ensure a high yield and avoid over-oxidation or side reactions. organic-chemistry.org

A variety of oxidizing agents can effectively mediate the conversion of difluoromethyl 2-pyridyl sulfide to its corresponding sulfone. The selection often depends on factors like reagent availability, cost, and desired reaction conditions (e.g., temperature, solvent).

Specific and effective methods reported for this transformation include the use of:

Sodium periodate (B1199274) (NaIO₄) with a catalytic amount of ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) . researchgate.net

Hydrogen peroxide (H₂O₂) in the presence of a sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O) catalyst. researchgate.net

Beyond these specific examples, a broader range of reagents is known for general sulfide-to-sulfone oxidations and can be applied in this context. These include hydrogen peroxide used with various catalysts, such as tantalum carbide or niobium carbide, which offer high efficiency and recyclability. organic-chemistry.org Another common and powerful oxidizing agent is meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org Urea-hydrogen peroxide (UHP) is also utilized as a stable, solid-state oxidant. organic-chemistry.org

Table 2: Selected Oxidation Systems for Sulfide to Sulfone Conversion

| Oxidizing Agent | Catalyst / Co-reagent | General Applicability | Reference |

|---|---|---|---|

| Sodium periodate | Ruthenium(III) chloride hydrate | Reported for this specific synthesis | researchgate.net |

| Hydrogen peroxide | Sodium tungstate dihydrate | Reported for this specific synthesis | researchgate.net |

| Hydrogen peroxide | Niobium carbide | General high-efficiency method | organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | None | Common, powerful oxidant | organic-chemistry.org |

Alternative and Emerging Synthetic Routes

While the thiol-based route is well-established, research into alternative synthetic strategies aims to circumvent the use of potentially odorous and non-ecofriendly thiols. chinesechemsoc.org An emerging and modular approach involves a multicomponent coupling reaction. chinesechemsoc.org

This strategy builds the fluoromethyl sulfone structure by combining:

An aryl halide

A sulfur dioxide surrogate, such as thiourea (B124793) dioxide

A halofluorocarbon source, like chlorodifluoromethane (ClCF₂H) chinesechemsoc.org

In this process, the sulfur dioxide surrogate provides the SO₂ moiety, which couples with the aryl component (activated by a transition-metal catalyst) to form a sulfinate salt intermediate. chinesechemsoc.org This intermediate then reacts with the difluoromethyl source to generate the final sulfone product. chinesechemsoc.org This method offers greater flexibility and avoids the direct handling of thiols, representing a significant advancement in the synthesis of fluoromethyl sulfones. chinesechemsoc.org

Laboratory Preparation Guidelines for Research Applications

For researchers preparing this compound in a laboratory setting, several practical guidelines can be drawn from established procedures for its synthesis and application. researchgate.netrsc.org

Inert Atmosphere : Reactions, particularly those involving strong bases or organometallic intermediates, should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent degradation by atmospheric oxygen or moisture. chinesechemsoc.org

Solvent Choice : Anhydrous polar aprotic solvents are commonly used. Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequent choices, capable of dissolving the reagents and intermediates effectively. acs.orgchinesechemsoc.org

Base Selection : The choice of base is critical for reactions involving the deprotonation of the sulfone. Strong, non-nucleophilic bases are preferred. Potassium tert-butoxide (t-BuOK) and potassium hexamethyldisilazide (KHMDS) are often employed to generate the active carbanion from the sulfone. acs.orgchinesechemsoc.org

Temperature Control : Precise temperature control is essential. Reactions are typically initiated at very low temperatures, ranging from -94°C to -50°C, to control reactivity and minimize side reactions. acs.orgchinesechemsoc.org The reaction mixture may then be allowed to warm gradually as the reaction proceeds. acs.org

Quenching and Workup : Once the reaction is complete, it is carefully quenched, often with an acidic solution like aqueous hydrochloric acid (HCl), to neutralize the base and protonate intermediates. acs.orgchinesechemsoc.org This is followed by a standard aqueous workup, extraction with an organic solvent (e.g., ethyl acetate), drying of the organic phase, and finally, purification of the crude product, typically by flash column chromatography or recrystallization. chinesechemsoc.orgcas.cn

Reactivity and Reaction Pathways of 2 Difluoromethyl Sulfonyl Pyridine

Nucleophilic Reactivity

2-((Difluoromethyl)sulfonyl)pyridine exhibits notable nucleophilic reactivity, largely centered on the generation of a difluoromethyl anion equivalent and its subsequent reactions.

A key application of this compound is in nucleophilic difluoro(sulfonato)methylation. nih.gov This process allows for the direct introduction of the difluoro(sulfonato)methyl group into organic frameworks. cas.cn The reaction proceeds via an ipso-substitution mechanism, where a nucleophile attacks the sulfonyl-bearing carbon of the pyridine (B92270) ring, leading to the displacement of the 2-pyridylsulfone group. cas.cn This methodology has proven effective with a range of primary alkyl iodides, affording α,α-difluoroalkyl 2-pyridyl sulfones in good yields. cas.cn However, with more reactive electrophiles like benzyl (B1604629) and allyl halides, the resulting products can be sensitive to the basic conditions and may undergo β-elimination. cas.cn

This protocol offers a significant advantage over previous methods that encountered challenges with the instability and low reactivity of difluoromethanesulfonate anions. cas.cn The use of this compound provides a stable and reactive precursor for generating the desired difluorinated sulfonates. cas.cn

A related transformation involves the use of (R)-2-pyridyl difluoromethyl sulfoximine (B86345) for the stereoselective introduction of the difluoro(aminosulfonyl)methyl group into carbonyls, imines, and alkyl halides. chinesechemsoc.orgchinesechemsoc.orgchinesechemsoc.org This method provides a pathway to chiral α,α-difluorinated sulfonamides. chinesechemsoc.orgchinesechemsoc.orgchinesechemsoc.org The 2-pyridyl group is crucial for facilitating both the initial nucleophilic addition and the subsequent ipso-substitution. chinesechemsoc.org

| Reactant | Product | Key Features |

|---|---|---|

| Primary alkyl iodides | α,α-Difluoroalkyl 2-pyridyl sulfones | Efficient reaction with good yields. cas.cn |

| Benzyl and allyl halides | Corresponding α,α-difluoroalkyl 2-pyridyl sulfones | Products are more sensitive to base and can undergo β-elimination. cas.cn |

| Carbonyls, imines, alkyl halides (with (R)-2-pyridyl difluoromethyl sulfoximine) | Chiral α,α-difluorinated sulfonamides | Stereoselective introduction of the difluoro(aminosulfonyl)methyl group. chinesechemsoc.orgchinesechemsoc.org |

This compound serves as a precursor to a potent nucleophilic difluoromethylating agent. acs.org Upon deprotonation, the resulting anion, 2-PySO2CF2⁻, exhibits excellent stability and nucleophilicity, modulated by the phenylsulfonyl group. acs.org This nucleophile readily participates in addition reactions with various electrophiles.

One of the most significant applications of this reactivity is in the Julia-Kocienski olefination reaction. cas.cnnih.govrsc.org In this protocol, this compound reacts with aldehydes and ketones to generate gem-difluoroalkenes, which are important structural motifs in medicinal chemistry. acs.orgcas.cn The reaction proceeds through the formation of a stable fluorinated sulfinate intermediate. acs.orgcas.cnnih.gov This method is notable for its operational simplicity and broad substrate scope. cas.cn

Furthermore, the nucleophilic addition of this compound to sugar lactones has been demonstrated to proceed with high yield and excellent stereoselectivity. researchgate.net The resulting stable addition intermediates can be further transformed into valuable fluorinated carbohydrate derivatives, such as 1-deoxy-1-difluoromethylene mannopyranose and fluorinated 2-ketose analogues. researchgate.net

| Electrophile | Product Type | Reaction Type |

|---|---|---|

| Aldehydes and Ketones | gem-Difluoroalkenes | Julia-Kocienski Olefination. acs.orgcas.cn |

| Sugar Lactones | Fluorinated Carbohydrate Derivatives | Stereoselective Nucleophilic Addition. researchgate.net |

Electrophilic Reactivity

While the predominant reactivity of this compound is nucleophilic in nature, it can also function as an electrophile under certain conditions. The sulfonyl group is a strong electron-withdrawing group, which can activate the pyridine ring towards nucleophilic attack, but the molecule itself can also be a source of an "electrophilic" difluoromethyl group. acs.org

Recent research has explored the use of this compound as a difluoromethylation reagent in nickel-catalyzed cross-electrophile coupling reactions with (hetero)aryl bromides. chemrxiv.orgresearcher.life In this context, the sulfone acts as an uncommon electrophile. Mechanistic studies suggest that the coordination of cations or nickel to the pyridyl group is crucial for its reactivity and does not solely depend on its reduction potential. chemrxiv.org This approach provides a valuable method for the synthesis of difluoromethyl-containing aromatic compounds.

Radical Reactivity and Radical Generation

This compound and its derivatives are effective precursors for the generation of difluoromethyl radicals, which can then participate in various synthetic transformations. cas.cn

The generation of the •CF2H radical from difluoromethyl sulfone reagents has been a key strategy in difluoromethylation reactions. chemrxiv.org For instance, in the nickel-catalyzed cross-electrophile coupling of aryl bromides with this compound, mechanistic investigations have confirmed the formation of the •CF2H radical, as opposed to difluorocarbene. chemrxiv.org This radical then participates in the catalytic cycle to afford the desired difluoromethylated products.

The (phenylsulfonyl)difluoromethyl radical (PhSO2CF2•) can also be generated from related precursors and has been shown to undergo competitive processes such as hydrogen atom transfer (HAT) to form PhSO2CF2H. nih.gov

Photoredox catalysis has emerged as a powerful tool for the generation of fluoroalkyl radicals from stable precursors under mild conditions. While direct photocatalytic activation of this compound itself is less commonly reported, related (phenylsulfonyl)difluoromethyl sulfonium (B1226848) salts have been successfully employed as radical precursors under photoredox catalysis. nih.govnih.gov The light-driven single-electron transfer (SET) reduction of these sulfonium salts by an excited photocatalyst leads to the formation of the PhSO2CF2• radical. nih.gov This radical can then engage in various transformations, including the difunctionalization of alkenes. nih.govnih.gov

Furthermore, the formation of electron donor-acceptor (EDA) complexes between N-amidopyridinium salts and sulfinates can be harnessed for the generation of sulfonyl radicals upon exposure to visible light, without the need for an external photocatalyst. nih.gov This radical can then participate in three-component reactions with alkenes and pyridinium (B92312) salts. nih.gov Control experiments have confirmed the radical nature of this process, as the reaction is inhibited by the addition of a radical scavenger like TEMPO. nih.gov

A related strategy involves the Et3B/air-initiated free radical (2-pyridylsulfonyl)difluoromethylation of terminal alkenes using iododifluoromethyl 2-pyridyl sulfone (2-PySO2CF2I). cas.cn This reaction proceeds efficiently and is compatible with various functional groups. cas.cn

Depyridination Reactions

The pyridyl group in this compound and its derivatives can be strategically removed in what are known as depyridination reactions. This cleavage is a valuable synthetic step, as it unmasks other functional groups. rsc.orgresearchgate.net

A notable example is a zinc-mediated depyridination reaction. researchgate.net This transformation is part of a process for the iododifluoromethylation of carbonyl compounds. researchgate.net The reaction starts with the nucleophilic addition of 2-PySO2CF2H to a carbonyl compound. The subsequent zinc-mediated depyridination generates a sulfinate intermediate in situ, which is then iodinated to yield iododifluoromethylated carbinols. researchgate.net

Applications of 2 Difluoromethyl Sulfonyl Pyridine in Organic Synthesis

The compound 2-((Difluoromethyl)sulfonyl)pyridine, also known as 2-PySO2CF2H or the Hu Reagent, has emerged as a versatile and efficient reagent in modern organofluorine chemistry. rsc.orgsigmaaldrich.com First reported in 2010, its utility spans a range of important transformations, including the synthesis of gem-difluoroalkenes and the introduction of difluoromethyl groups into various organic molecules. rsc.org This article details its specific applications in organic synthesis, focusing on its role in olefination and difluoroalkylation reactions.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The primary reaction mechanism associated with 2-((difluoromethyl)sulfonyl)pyridine is the Julia-Kocienski olefination, which facilitates the conversion of aldehydes and ketones into gem-difluoroalkenes. researchgate.netcas.cnrsc.org The elucidation of this pathway has been a focal point of research, revealing a multi-step process that begins with the deprotonation of the sulfone.

The proposed mechanism, supported by experimental observations, proceeds as follows cas.cnrsc.orgacs.org:

Condensation: Under basic conditions, the 2-PySO₂CF₂⁻ anion, generated from the deprotonation of this compound, undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone. This initial condensation step forms an unstable alkoxide adduct. cas.cnacs.org

Rearrangement: The initial adduct rapidly rearranges to a more stable fluorinated sulfinate salt intermediate. cas.cnrsc.org This intermediate is a key species in the reaction pathway and has been observed experimentally.

Decomposition: Upon protonation, typically during acidic workup, the leaving group ability of the 2-pyridyloxyl group is enhanced. cas.cnacs.org This leads to the decomposition of the sulfinate intermediate, which extrudes sulfur dioxide and eliminates pyridin-2-ol to furnish the final gem-difluoroalkene product. cas.cnacs.orgorganic-chemistry.org

Beyond olefination, mechanistic studies have revealed alternative reaction pathways. For instance, the in-situ halogenation of the sulfinate intermediate can divert the reaction from olefination to a nucleophilic iodo- or bromodifluoromethylation of carbonyl compounds. rsc.org Furthermore, nickel-catalyzed reductive cross-coupling reactions have been developed that proceed via a selective cleavage of the C(sp³)–S bond, demonstrating a different mode of reactivity for this versatile reagent. researchgate.net

A comparative study of different difluoromethyl heteroaryl sulfones highlighted the superior reactivity of the 2-pyridyl derivative. This enhanced reactivity is attributed to the greater nucleophilicity of the 2-PySO₂CF₂⁻ anion compared to other heteroaryl analogues like those based on benzothiazole (B30560) or tetrazole. cas.cn

Role of Fluoroalkyl Radicals and Intermediates

The central intermediate in the Julia-Kocienski reaction pathway is the fluorinated sulfinate salt . cas.cnrsc.orgorganic-chemistry.org Experimental studies have successfully identified and characterized this species. Its relative stability under basic conditions is a crucial feature of the reaction mechanism. cas.cnacs.org Researchers have been able to observe the sulfinate intermediate directly using ¹⁹F NMR spectroscopy and have also "trapped" it by quenching the reaction mixture with an electrophile like methyl iodide, which isolates a methylated sulfone product, providing strong evidence for its existence. cas.cnrsc.orgacs.org

While the primary olefination reaction proceeds through an ionic mechanism, the generation of fluoroalkyl radicals from sulfone reagents is a known process in other contexts. The difluoromethyl radical (•CF₂H) is generally considered a nucleophilic radical species. researchgate.net Studies on the stability of fluoromethyl radicals indicate that both monofluorination and difluorination stabilize the methyl radical compared to the unsubstituted methyl radical or the trifluoromethyl radical. rsc.org In iron-catalyzed difluoromethylation reactions using this compound with arylzincs, experimental evidence from radical clock experiments suggests the involvement of radical species in the catalytic cycle. researchgate.net Similarly, nickel-catalyzed cross-coupling reactions are postulated to involve the formation of a difluoromethyl radical which then participates in the catalytic cycle. rsc.org

Computational Modeling and Theoretical Insights

Computational chemistry has provided significant insights into the reactivity and mechanisms of reactions involving pyridine (B92270) derivatives, and these methods are applicable to understanding this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure, stability, and reaction pathways of organofluorine compounds. For related pyridine systems, DFT calculations, often using functionals like B3LYP or ωB97X-D with basis sets such as 6-31G(d,p) or def2-SVP, have been employed to optimize molecular geometries and calculate molecular orbitals. researchgate.netresearchgate.netnih.gov

In the context of reactions involving pyridine derivatives, DFT calculations have been used to:

Explore and compare the energy barriers of different potential reaction pathways, including desired and undesired side reactions. researchgate.net

Elucidate the role of electronic and steric factors in determining regioselectivity. researchgate.net

Investigate the transition state geometries to understand the energetic favorability of a particular mechanistic step. researchgate.net

For this compound, DFT calculations could be used to model the key steps of the Julia-Kocienski reaction, such as the initial nucleophilic attack and the subsequent rearrangement to the sulfinate intermediate. Such calculations would help quantify the stability of the intermediates and the energy barriers for each step, corroborating the experimentally proposed mechanism. They can also explain the observed higher reactivity of the 2-pyridyl sulfone compared to other analogues by calculating and comparing the nucleophilicity of the corresponding anions. cas.cn

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations focused exclusively on this compound are not extensively documented in the reviewed literature, this computational technique offers potential for deeper mechanistic understanding. MD simulations model the atomic-level movements and interactions of molecules over time, providing insights into the dynamic processes of a reaction in solution.

For the reactions of this compound, MD simulations could be employed to:

Study the solvation effects on the reaction intermediates, particularly the charged sulfinate species.

Analyze the conformational dynamics of the reactants and intermediates as they approach the transition state.

Simulate the diffusion and interaction of reactants in the reaction medium, which can be particularly useful for understanding bimolecular reactions.

In broader computational chemistry studies of reaction mechanisms, methods like the Artificial Force-Induced Reaction (AFIR) have been used to systematically explore complex reaction pathways involving multiple molecular interactions, which could be applied to the reactions of this compound to uncover novel or competitive reaction channels. researchgate.net

Advancements in Synthesis and Derivatization Strategies

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, allowing for the introduction of key functional groups into complex molecules at a late step in the synthetic sequence. The difluoromethyl group is a valuable moiety in this context, and methods for its direct introduction are highly sought after. rsc.org While direct C-H difluoromethylation of heterocycles is a key strategy, the use of reagents like 2-((difluoromethyl)sulfonyl)pyridine and its derivatives in LSF often involves leveraging their reactivity in cross-coupling or radical reactions. rsc.org

The development of methods for the late-stage formation of sulfonyl chlorides from primary sulfonamides using reagents like Pyry-BF4 opens up possibilities for derivatizing complex molecules. nih.gov This allows for the subsequent introduction of various nucleophiles, potentially including those that could lead to structures analogous to this compound on a complex scaffold. nih.gov

Furthermore, photocatalytic methods have emerged for the direct C-H difluoromethylation of heteroarenes. acs.org For instance, the generation of the [18F]CF2H radical from a labeled precursor, 2-18Fbenzo[d]thiazole, and its subsequent addition to N-heteroarenes demonstrates a pathway for late-stage radiofluorination. rsc.org This highlights the potential for developing similar strategies using pyridyl-based sulfones for LSF. The anticancer drug vismodegib, which contains a pyridine (B92270) group, has been successfully derivatized to its mono-, di-, and trifluoromethyl sulfone analogs at a late stage, underscoring the feasibility of such modifications on complex pharmaceuticals. chinesechemsoc.org

Development of Novel Reagents and Catalytic Systems

The field of difluoromethylation has seen the development of a plethora of novel reagents and catalytic systems, some of which are directly related to or inspired by the chemistry of this compound.

Novel Reagents:

Zinc Difluoromethanesulfinate (Zn(SO2CF2H)2, DFMS): Developed by Baran and colleagues, this air-stable, white powder is a highly effective reagent for the direct radical difluoromethylation of nitrogen-containing heteroarenes. researchgate.netthieme-connect.com It generates the CF2H radical, which exhibits nucleophilic character. researchgate.net This reagent is compatible with a wide range of functional groups and is suitable for scalable synthesis. enamine.net

Difluoromethyl 2-Pyridyl Sulfoximine (B86345): This reagent has been developed for the stereoselective introduction of the difluoro(aminosulfonyl)methyl group into carbonyls, imines, and alkyl halides. chinesechemsoc.org It provides a pathway to chiral α,α-difluorinated sulfonamides. chinesechemsoc.org

(DMPU)2Zn(CF2H)2: An isolable and user-friendly zinc difluoromethyl reagent developed for nickel-catalyzed difluoromethylation of aryl halides and triflates under mild, room temperature conditions. chinesechemsoc.orgnih.gov

[(SIPr)Ag(CF2H)]: A thermally stable and well-defined NHC-ligated silver complex that serves as a versatile difluoromethylating reagent in transition metal-mediated reactions. chinesechemsoc.org

Catalytic Systems:

Palladium/Silver Dual Catalyst System: A cooperative Pd/Ag catalytic system has been developed for the direct difluoromethylation of aryl bromides and iodides using TMSCF2H. rsc.orgcapes.gov.br The in-situ generated [(SIPr)AgCF2H] complex is thought to act as a transmetalation shuttle. rsc.org

Nickel-Based Catalysis: Nickel catalysts have been effectively used for the difluoromethylation of aryl halides and triflates at room temperature in conjunction with the (DMPU)2Zn(CF2H)2 reagent. nih.gov Nickel catalysis, often combined with photoredox systems, has also been employed for the difluoromethylation of a broad range of (hetero)aryl halides. rsc.org

Iron-Based Catalysis: Earth-abundant iron has been utilized in the cross-coupling of diaryl zinc reagents with 2-PySO2CF2H for difluoromethylation. rsc.org

Organocatalysis: Schwesinger's superbase has been shown to activate the Si-CF2H bond in Me3SiCF2H, enabling the direct difluoromethylation of aldehydes and ketones under mild conditions without the need for a metal catalyst. rsc.org

The table below summarizes some of the key reagents developed for difluoromethylation reactions.

| Reagent Name | Chemical Formula | Key Application | Reference(s) |

| This compound | C6H5F2NO2S | gem-Difluoroolefination, Nucleophilic difluoromethylation | rsc.orgcas.cnacs.org |

| Zinc Difluoromethanesulfinate (DFMS) | Zn(SO2CF2H)2 | Radical difluoromethylation of heteroarenes | researchgate.netthieme-connect.comenamine.net |

| (DMPU)2Zn(CF2H)2 | (C6H12N2O)2Zn(CF2H)2 | Ni-catalyzed difluoromethylation of aryl halides | chinesechemsoc.orgnih.gov |

| [(SIPr)Ag(CF2H)] | C27H38F2N2Ag | Transition metal-catalyzed difluoromethylation | chinesechemsoc.org |

| Difluoromethyl 2-Pyridyl Sulfoximine | C6H7F2N2O2S | Stereoselective difluoro(aminosulfonyl)methylation | chinesechemsoc.org |

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that enhance molecular complexity in a single operation, often aligning with the principles of green chemistry. mdpi.com While specific one-pot or multicomponent syntheses for this compound are not extensively detailed in the provided literature, the synthesis of related sulfone and pyridine structures through such methods offers valuable insights.

For instance, a one-pot, three-component synthesis of sulfones has been developed utilizing a palladium-catalyzed aminosulfonylation process. rsc.org This method combines aryl, heteroaryl, or alkenyl iodides with an aminosulfonamide (as a sulfinate precursor) and an electrophilic coupling partner. rsc.org Such a strategy could conceptually be adapted for the synthesis of sulfones like this compound.

The synthesis of sulfonamides and sulfonyl azides from thiols has been achieved in a one-pot manner using reagents like chloramine-T or N-chlorosuccinimide for the in-situ generation of sulfonyl chlorides, which are then reacted with amines or sodium azide. researchgate.netorganic-chemistry.org This demonstrates the feasibility of tandem oxidation-substitution reactions in a single pot for constructing sulfonyl-containing compounds.

In the realm of pyridine synthesis, iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to substituted pyridines. rsc.org Furthermore, various MCRs are known to produce pyridine derivatives, and these reactions are often promoted by green catalysts or conducted under environmentally friendly conditions. researchgate.netnih.gov A sulfonic acid polyvinyl pyridinium (B92312) ionic liquid has been used as a catalyst for the three-component synthesis of complex pyranopyrimidines and pyranopyrazoles. researchgate.net These examples showcase the potential for developing efficient, one-pot, or multicomponent strategies for the synthesis of the this compound core structure.

Green Chemistry Aspects and Sustainable Synthesis

Green chemistry principles are increasingly influencing the design of synthetic routes to minimize environmental impact. The synthesis of pyridine derivatives, including functionalized compounds like this compound, is an area where such principles can be applied. researchgate.netrsc.org

One key aspect of green chemistry is the use of environmentally benign solvents. biosynce.com Pyridine and its derivatives can sometimes serve as greener solvent alternatives due to their relatively high boiling points and low volatility. biosynce.com The development of biphasic systems using functionalized pyridines can facilitate catalyst and solvent recycling, reducing energy-intensive distillation steps. biosynce.com

Catalysis is a cornerstone of green chemistry. biosynce.com The use of earth-abundant metal catalysts, such as iron, for the synthesis of pyridines is a notable advancement. rsc.org Iron-catalyzed cyclization reactions offer a more sustainable alternative to methods relying on precious metals. rsc.org Furthermore, organocatalytic approaches, which avoid the use of metals altogether, are being developed for reactions like difluoromethylation. rsc.org

Solvent- and halide-free synthesis represents another important green chemistry strategy. rsc.org A novel method for the synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides demonstrates an atom-economical approach that avoids the use of solvents and halide reagents. rsc.org

Emerging Research Directions and Future Perspectives

New Reactivity Modes and Transformations

Initially recognized for its utility in gem-difluoroolefination reactions, 2-((Difluoromethyl)sulfonyl)pyridine is now at the center of research exploring a wider array of chemical transformations. rsc.org Its unique reactivity, stemming from the interplay between the difluoromethylsulfonyl group and the pyridyl moiety, allows for the development of novel synthetic methodologies.

One of the most significant applications of this compound is as a highly efficient reagent for the gem-difluoroolefination of aldehydes and ketones. cas.cnnih.gov This transformation, which converts a carbonyl group into a difluoromethylene group (=CF2), proceeds via a Julia-Kocienski-type reaction mechanism. cas.cn The reaction is notable for its operational simplicity and broad substrate scope, accommodating a variety of functional groups on the carbonyl-containing starting material. cas.cn Research has shown that the 2-pyridyl group is crucial for the high reactivity of the reagent compared to other heteroaryl sulfones. researchgate.net The process involves the formation of a relatively stable sulfinate intermediate, which can be observed and even trapped, providing valuable mechanistic insight. cas.cnnih.gov

Table 1: gem-Difluoroolefination of Various Carbonyl Compounds with this compound

| Entry | Carbonyl Compound | Base | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | t-BuOK | 86 |

| 2 | 4-Nitrobenzaldehyde | t-BuOK | 78 |

| 3 | 2-Naphthaldehyde | t-BuOK | 92 |

| 4 | Cinnamaldehyde | t-BuOK | 85 |

| 5 | Cyclohexanecarbaldehyde | t-BuOK | 75 |

| 6 | Acetophenone | t-BuOK | 81 |

| 7 | 2-Adamantanone | t-BuOK | 90 |

| This table presents a selection of results from the gem-difluoroolefination reaction, demonstrating the versatility of this compound with various aldehydes and ketones. The yields are for the isolated gem-difluoroalkene product. Data sourced from Organic Letters, 2010. cas.cn |

Beyond olefination, researchers have harnessed the reactivity of the intermediates in the Julia-Kocienski reaction. By intercepting the in situ-generated sulfinate intermediate with halogenating agents, formal nucleophilic iodo- and bromodifluoromethylation of carbonyl compounds has been achieved. This provides a direct route to valuable iododifluoromethylated and bromodifluoromethylated carbinols, which are challenging to synthesize by other means.

Another emerging transformation is nucleophilic difluoro(sulfonato)methylation . This protocol allows for the synthesis of alkyl α,α-difluorosulfonates from primary alkyl halides, further expanding the synthetic utility of this compound as a source of the difluoromethylsulfonyl moiety. nih.gov More recently, a novel reactivity mode was demonstrated through a nickel-catalyzed reductive cross-coupling reaction, enabling C(sp2)-C(sp2) bond formation via selective cleavage of the C(sp2)-S bond in this compound. This opens up new avenues for its use in constructing biaryl structures.

Stereoselective and Enantioselective Syntheses

The development of synthetic methods that control the three-dimensional arrangement of atoms is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. While research on the direct use of this compound in stereoselective reactions is evolving, significant progress has been made using a closely related chiral analogue, (R)-difluoromethyl 2-pyridyl sulfoximine (B86345) .

This chiral reagent has proven effective for the highly stereoselective introduction of the difluoro(aminosulfonyl)methyl group (CF2SO2NH2) into carbonyls and imines. researchgate.netrsc.org The reaction provides a unique and efficient pathway to chiral α,α-difluorinated sulfonamides, including those with a quaternary stereocenter, which are otherwise difficult to access. researchgate.netrsc.org These fluorinated sulfonamides are of significant interest as they are known to possess enhanced anti-inflammatory and enzyme inhibitory properties compared to their non-fluorinated counterparts. researchgate.netrsc.org

The success of this methodology relies on the sulfoximidoyl group, which acts as a powerful stereodirecting group. researchgate.net The 2-pyridyl substituent is also critical, as it facilitates both the initial nucleophilic addition and a subsequent key ipso-substitution step. nih.gov The versatility of this approach has been demonstrated through the synthesis of fluorinated analogues of bioactive compounds and in the late-stage modification of complex molecules. researchgate.netrsc.org

Table 2: Stereoselective Difluoro(aminosulfonyl)methylation using (R)-difluoromethyl 2-pyridyl sulfoximine

| Entry | Substrate | Product Type | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | 2-Acetonaphthone | 2-Hydroxyl-1,1-difluorinated sulfonamide | 92:8 | 92 |

| 2 | 4'-Methoxyacetophenone | 2-Hydroxyl-1,1-difluorinated sulfonamide | 93:7 | 93 |

| 3 | 1-(Phenanthren-9-yl)ethan-1-one | 2-Hydroxyl-1,1-difluorinated sulfonamide | 94:6 | 90 |

| 4 | N-Benzylideneaniline | 2-Amino-1,1-difluorinated sulfonamide | 95:5 | 85 |

| This table showcases the high diastereoselectivity and yields achieved in the synthesis of chiral α,α-difluorinated sulfonamides using a chiral sulfoximine reagent derived from the this compound scaffold. Data sourced from CCS Chemistry, 2022. researchgate.netresearchgate.net |

These findings highlight a promising future direction where chiral variants of this compound or its derivatives could be developed as powerful tools for a broader range of asymmetric transformations.

Applications in Advanced Materials Science

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic characteristics, make organofluorine compounds highly desirable for applications in advanced materials science. While the direct incorporation of this compound into materials is not yet widely reported, its primary products, gem-difluoroalkenes , are recognized as valuable precursors for functional materials and polymers. rsc.orgnih.gov

The gem-difluoroalkene moiety is a versatile functional group that can participate in various polymerization reactions. nih.gov Its electronic nature, influenced by the two electron-withdrawing fluorine atoms, makes it a candidate for unique polymerization behaviors and for the synthesis of polymers with tailored properties. Fluorinated polymers are well-known for their applications in high-performance plastics, coatings, and membranes, and the use of gem-difluoroalkene monomers derived from the efficient chemistry of this compound could open doors to new materials with novel characteristics.

Furthermore, gem-difluoroalkenes serve as versatile building blocks for the synthesis of a wide range of other fluorinated and non-fluorinated compounds through various transformations, including coupling reactions, condensations, and addition-elimination reactions. nih.gov This allows for the creation of complex molecular architectures that could be used as monomers for specialty polymers, components of liquid crystals, or functional dyes for optical materials. The introduction of difluoromethylated groups into organic electronic materials, for instance, is a known strategy to tune their electronic properties and improve device performance. The accessibility of diverse gem-difluoroalkenes through the use of this compound provides a valuable platform for the exploration and development of such advanced materials. bldpharm.comambeed.com

While this area is still in its early stages of exploration, the potential for this compound to act as a gateway to new fluorinated materials is substantial. Future research will likely focus on the direct polymerization of gem-difluoroalkenes produced using this reagent and the synthesis of functional material precursors for applications in electronics, optics, and other high-tech fields.

Q & A

Q. How can researchers optimize the synthesis of 2-((difluoromethyl)sulfonyl)pyridine to improve yield and purity?

Methodological Answer: The synthesis typically involves sulfonylation of pyridine derivatives. Key steps include:

- Sulfonyl Group Introduction : React pyridine precursors with difluoromethylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to install the sulfonyl group.

- Fluorination Control : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) to ensure selective difluoromethylation.

- Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity.

Data Consideration : Monitor reaction progress via TLC and confirm final structure with , , and NMR spectroscopy .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : NMR is essential to confirm the presence and position of fluorine atoms (δ ≈ -110 to -120 ppm for CF₂ groups). NMR resolves pyridine ring protons (δ 8.0–9.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 217.03).

- X-ray Crystallography : Resolves stereoelectronic effects of the sulfonyl and difluoromethyl groups on the pyridine ring .

Advanced Research Questions

Q. How does the difluoromethylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing sulfonyl group deactivates the pyridine ring, reducing nucleophilic substitution rates. However, the difluoromethyl group enhances stability against hydrolysis.

- Experimental Design : Perform Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst. Compare reaction rates with non-fluorinated analogs.

- Data Contradiction Analysis : If yields are lower than expected, consider steric hindrance from the CF₂ group or competing side reactions (e.g., sulfone reduction) .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). The sulfonyl group may act as a hydrogen bond acceptor.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data from antimicrobial assays.

- Validation : Cross-check computational predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Variability : Standardize testing protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines).

- Metabolic Stability : Evaluate compound stability in liver microsomes to identify discrepancies caused by rapid degradation.

- Structural Confirmation : Re-analyze conflicting samples via LC-MS to rule out impurities or decomposition products .

Specialized Applications

Q. What strategies enhance the compound’s potential as a kinase inhibitor in medicinal chemistry?

Methodological Answer:

- Fragment-Based Design : Use the pyridine-sulfonyl core as a hinge-binding motif. Introduce hydrophobic substituents (e.g., aryl groups) to improve affinity.

- Fluorine Scan : Replace difluoromethyl with monofluoromethyl or trifluoromethyl groups to optimize binding entropy and solubility.

- In Vivo Testing : Assess pharmacokinetics in rodent models, focusing on blood-brain barrier penetration if targeting CNS kinases .

Q. How does the sulfonyl group impact material science applications, such as polymer conductivity?

Methodological Answer:

- Doping Studies : Incorporate the compound into conjugated polymers (e.g., polyaniline) and measure conductivity via four-probe methods.

- Thermal Stability : Perform TGA analysis to compare degradation temperatures with non-sulfonated analogs.

- DFT Calculations : Model electron-withdrawing effects on bandgap reduction using Gaussian09 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.